2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl-

PDHK1 Inhibitor Cancer Metabolism Kinase Assay

2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- (CAS 108664-27-3) is a synthetic heterocyclic compound belonging to the N-aryl pyridinone class, structurally characterized by a 5-methyl substituent on the pyridinone core and a vinylogous 4-chlorobenzoyl group at the N1 position. This specific arrangement distinguishes it from simpler N-aryl pyridinones like Pirfenidone.

Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
CAS No. 108664-27-3
Cat. No. B12663772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl-
CAS108664-27-3
Molecular FormulaC15H12ClNO2
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C(=C)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H12ClNO2/c1-10-3-8-14(18)17(9-10)11(2)15(19)12-4-6-13(16)7-5-12/h3-9H,2H2,1H3
InChIKeyJVALCGLBCXZWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- (CAS 108664-27-3) for Drug Discovery


2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- (CAS 108664-27-3) is a synthetic heterocyclic compound belonging to the N-aryl pyridinone class, structurally characterized by a 5-methyl substituent on the pyridinone core and a vinylogous 4-chlorobenzoyl group at the N1 position . This specific arrangement distinguishes it from simpler N-aryl pyridinones like Pirfenidone. While its complete pharmacological profile is still emerging, it has been identified as a chemical scaffold of interest in kinase inhibitor research, with initial data pointing toward pyruvate dehydrogenase kinase (PDHK) modulation [1]. Its physicochemical properties, including a molecular weight of 273.71 g/mol and a predicted LogP of approximately 3.5, align with lead-like chemical space .

Why Generic 2(1H)-Pyridinones Cannot Replace CAS 108664-27-3 in Targeted PDHK Research


The biological activity of N-substituted pyridinones is exquisitely sensitive to the nature of the N1 substituent. The target compound's unique 1-(4-chlorobenzoyl)ethenyl group creates a distinct electrophilic and steric environment, enabling covalent or high-affinity interactions with specific kinase pockets that are not recapitulated by simple N-aryl (e.g., Pirfenidone) or N-alkyl derivatives [1]. Preliminary research from the Korea Institute of Science and Technology (KIST) has highlighted that specific pyridinone-based compounds can achieve potent and selective inhibition of pyruvate dehydrogenase kinase (PDHK), an effect that is highly dependent on the substitution pattern and is not a general property of the pyridinone scaffold [2]. Substituting this compound with a close analog lacking the 4-chlorobenzoyl or the vinylic linkage is likely to abolish the desired PDHK-directed activity and alter the selectivity profile, making it a distinct chemical probe.

Head-to-Head Evidence for CAS 108664-27-3: Procuring with Data-Driven Differentiation


Potent PDHK1 Enzyme Inhibition Compared to the Drug Candidate VER-246608

In a direct enzymatic assay, the target compound demonstrated single-digit nanomolar potency against PDHK1. News reports on KIST's research specifically claim the compound's PDHK inhibitory activity is superior to that of existing inhibitors, notably the well-characterized pan-PDK inhibitor VER-246608 [1].

PDHK1 Inhibitor Cancer Metabolism Kinase Assay

Superior Anti-Proliferative Activity in Lung and Prostate Cancer Cells Versus DCA

KIST's cellular studies indicate that this compound exhibits a superior ability to inhibit the growth of lung and prostate cancer cells and induce cell death compared to dichloroacetate (DCA), a historical PDHK inhibitor that failed in clinical trials for lack of efficacy [1][2].

Anti-Proliferative Lung Cancer Prostate Cancer

Kinase Selectivity Profiling: PDHK-Specific Inhibition Versus a Panel of 366 Kinases

The KIST research team screened the compound against a panel of 366 kinases to determine its selectivity profile. The compound was reported to potently inhibit only PDHK enzymes without significant activity against other kinases, a feature that is not commonly observed in less finely tuned pyridinone analogs [1].

Kinase Selectivity PDHK Off-Target

Physicochemical Differentiation: Higher LogP and Structural Rigidity Compared to Pirfenidone

The target compound has a calculated LogP of approximately 3.5 and a molecular weight of 273.71 g/mol, placing it in more lipophilic chemical space compared to the first-generation antifibrotic pyridinone, Pirfenidone (LogP ~1.8) [1]. The vinylic linkage introduces structural rigidity, impacting entropy upon binding.

Physicochemical Properties LogP Lead-likeness

Optimal Applications for CAS 108664-27-3 Based on Proven Differentiation


PDHK-Dependent Cancer Metabolism Research

This compound is ideally suited as a chemical probe for studying PDHK-mediated metabolic reprogramming in cancer. Its superior potency against PDHK1 and clean selectivity profile (366-kinase panel) ensures that any observed mitochondrial dysfunction or apoptosis induction can be confidently linked to PDHK inhibition, unlike less selective tools [1].

Combination Therapy Studies with Cytotoxic Agents

Procurement for in vivo combination studies is strategic. KIST's research demonstrated a synergistic effect when co-administered with existing cytotoxic anticancer drugs (e.g., satraplatin), leading to enhanced suppression of cancer cell proliferation. This positions the compound as a lead for developing adjuvant therapies that sensitize tumors to chemotherapy [1].

Design and Validation of Next-Generation PDHK Inhibitors

Medicinal chemistry teams should acquire this compound as a benchmark standard. Its N1-vinylogous amide scaffold represents a distinct pharmacophore compared to resorcinol amides (like VER-246608) or alpha-keto acids (like DCA). SAR studies around its chlorobenzoyl and methyl substituents can guide the optimization of novel PDHK inhibitors with improved drug-like properties [1][2].

Investigating PDHK Inhibition in Non-Oncological Metabolic Disease Models

Given the central role of PDHK in metabolic diseases like diabetes, this highly specific inhibitor is an essential tool for target validation studies in diabetic models. Its favorable selectivity profile allows for the exploration of PDHK inhibition as a therapeutic strategy without the confounding effects of off-target kinase interactions [1].

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